Mulberroside F
Overview
Description
Mulberroside F is a diglycosidic phenolic compound derived from moracin M and is a benzofuran derivative. It is primarily found in the mulberry plant (Morus spp.) and has been reported to exhibit various biological properties, including antioxidant and whitening effects by inhibiting melanin synthesis .
Mechanism of Action
Target of Action
Mulberroside F, a bioactive constituent isolated from the leaves and roots of Morus alba L , primarily targets tyrosinase , an enzyme involved in melanin formation . It also interacts with tumor necrosis factor (TNF)-α-stimulated BEAS-2B cells , which are human tracheal epithelial cells .
Mode of Action
This compound exhibits inhibitory effects on tyrosinase activity, thereby reducing melanin formation . In the context of inflammation, this compound mitigates the levels of proinflammatory cytokines and chemokines, and CCL11, in inflammatory BEAS-2B cells . It also suppresses reactive oxygen species (ROS) production and ICAM-1 expression in TNF-α-stimulated BEAS-2B cells, effectively suppressing monocyte cell adherence .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound reduces melanin formation . In the context of inflammation, it influences the inflammatory response pathway by reducing the levels of proinflammatory cytokines and chemokines, and CCL11 .
Pharmacokinetics
It is known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of melanin formation due to its inhibitory effects on tyrosinase . In the context of inflammation, this compound can alleviate airway inflammation and eosinophil infiltration in the lungs of asthmatic mice . It also attenuates inflammatory responses in human tracheal epithelial BEAS-2B cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing inflammation may vary depending on the severity of the inflammation and the specific characteristics of the inflammatory environment
Biochemical Analysis
Biochemical Properties
Mulberroside F interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit tyrosinase activity, which is crucial in melanin synthesis . The interaction between this compound and tyrosinase is a key factor in its whitening properties .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin synthesis, thereby affecting cell signaling pathways and gene expression . It also exhibits antioxidant effects, which can influence cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Its binding to tyrosinase inhibits the enzyme, thereby reducing melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that both the root and callus of mulberry are potential sources of this compound . The this compound content was positively correlated with the inhibitory effects on tyrosinase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . By inhibiting this enzyme, this compound can reduce melanin production and exhibit its whitening effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mulberroside F can be synthesized through in vitro culture of mulberry plants. This method involves cultivating mulberry tissue under controlled conditions to produce the compound continuously. The process includes the use of root and callus cultures, which have been found to be potential sources of this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from mulberry roots and leaves. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Mulberroside F undergoes various chemical reactions, including:
Oxidation: It exhibits superoxide scavenging activity, which is involved in protection against auto-oxidation.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but exhibit different biological activities.
Scientific Research Applications
Mulberroside F has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic compounds and their derivatives.
Comparison with Similar Compounds
Mulberroside F can be compared with other similar compounds found in mulberry plants, such as:
Mulberroside A: Another diglycosidic phenolic compound with similar antioxidant and anti-inflammatory properties.
1-Deoxynojirimycin (DNJ): A compound known for its anti-diabetic properties.
Flavonoids: Compounds like rutin and quercetin, which exhibit antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of whitening, antioxidant, and anti-inflammatory properties, making it a versatile compound with various applications in different fields.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOTUXWPXDQDJ-PCIRLDFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193483-95-3 | |
Record name | 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Mulberroside F's anti-inflammatory effects in asthma?
A1: this compound has been shown to alleviate airway inflammation in a mouse model of asthma by inhibiting the activation of Th2 cells []. This leads to a reduction in the production of Th2-associated cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid []. Additionally, it mitigates the levels of pro-inflammatory cytokines and chemokines, including CCL11, in inflammatory human tracheal epithelial BEAS-2B cells [].
Q2: How does this compound impact melanin production?
A2: this compound exhibits skin-whitening properties by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibitory effect on tyrosinase activity was observed both in in vitro assays and in melan-a cells [].
Q3: What is the potential of this compound in cosmeceutical applications?
A3: this compound demonstrates potential as a cosmeceutical ingredient due to its tyrosinase inhibitory and antioxidant properties [, ]. Notably, in vitro cultures of mulberry, particularly the roots, have been identified as a potential source for sustainable production of this compound [].
Q4: Beyond its anti-inflammatory and skin-whitening effects, what other potential therapeutic benefits might this compound offer?
A4: While current research primarily focuses on its anti-inflammatory and skin-whitening properties, this compound's presence in Morus indica (Shahtoot), a plant with a long history of traditional medicinal uses, suggests it may possess a broader range of therapeutic benefits []. Further investigations are necessary to explore these possibilities.
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